molecular formula C15H21N3S B10878582 N'-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-N,N-diethyl-formamidine

N'-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-N,N-diethyl-formamidine

Cat. No.: B10878582
M. Wt: 275.4 g/mol
InChI Key: PPVOJXPATLBXCS-GZTJUZNOSA-N
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Description

N’-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-N,N-DIETHYLIMINOFORMAMIDE is a complex organic compound characterized by its unique structure, which includes a cyano group, a tetrahydrocycloheptathiophene ring, and an iminoformamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-N,N-DIETHYLIMINOFORMAMIDE typically involves multiple steps, starting with the preparation of the tetrahydrocycloheptathiophene ring. This can be achieved through a series of cyclization reactions involving appropriate precursors. The cyano group is then introduced via nucleophilic substitution reactions, and the final iminoformamide moiety is formed through condensation reactions with diethylamine under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to facilitate the efficient synthesis of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

N’-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-N,N-DIETHYLIMINOFORMAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-N,N-DIETHYLIMINOFORMAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-N,N-DIETHYLIMINOFORMAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and iminoformamide moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-N,N-DIETHYLIMINOFORMAMIDE is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C15H21N3S

Molecular Weight

275.4 g/mol

IUPAC Name

N'-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-N,N-diethylmethanimidamide

InChI

InChI=1S/C15H21N3S/c1-3-18(4-2)11-17-15-13(10-16)12-8-6-5-7-9-14(12)19-15/h11H,3-9H2,1-2H3/b17-11+

InChI Key

PPVOJXPATLBXCS-GZTJUZNOSA-N

Isomeric SMILES

CCN(CC)/C=N/C1=C(C2=C(S1)CCCCC2)C#N

Canonical SMILES

CCN(CC)C=NC1=C(C2=C(S1)CCCCC2)C#N

Origin of Product

United States

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